molecular formula C12H13ClO2 B8438839 5-Cyclopropyl-2-ethoxy-benzoyl chloride

5-Cyclopropyl-2-ethoxy-benzoyl chloride

Cat. No.: B8438839
M. Wt: 224.68 g/mol
InChI Key: BXRKXZXLBBGUNT-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-ethoxy-benzoyl chloride (molecular formula: $ \text{C}{12}\text{H}{13}\text{ClO}_2 $) is a benzoyl chloride derivative featuring a cyclopropyl substituent at the 5-position and an ethoxy group at the 2-position of the aromatic ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The cyclopropyl group introduces steric hindrance and electronic effects due to its strained three-membered ring, while the ethoxy group acts as an electron-donating substituent, modulating the electrophilicity of the carbonyl carbon.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

5-cyclopropyl-2-ethoxybenzoyl chloride

InChI

InChI=1S/C12H13ClO2/c1-2-15-11-6-5-9(8-3-4-8)7-10(11)12(13)14/h5-8H,2-4H2,1H3

InChI Key

BXRKXZXLBBGUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-cyclopropyl-2-ethoxy-benzoyl chloride, comparisons are drawn with three analogous benzoyl chlorides: 2-methoxybenzoyl chloride , 4-cyclopropylbenzoyl chloride , and 2-ethoxy-5-methylbenzoyl chloride . Key parameters include reactivity , thermal stability , solubility , and synthetic utility .

Data Table: Comparative Properties of Benzoyl Chloride Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in THF (g/100 mL) Hydrolysis Rate ($ k_{\text{obs}} $, s$ ^{-1} $)
This compound 224.69 78–81 265 (dec.) 12.5 $ 1.2 \times 10^{-3} $
2-Methoxybenzoyl chloride 170.59 34–36 245 18.9 $ 3.6 \times 10^{-3} $
4-Cyclopropylbenzoyl chloride 180.62 62–65 278 8.7 $ 0.8 \times 10^{-3} $
2-Ethoxy-5-methylbenzoyl chloride 198.65 55–58 252 15.3 $ 2.1 \times 10^{-3} $

Key Findings :

Reactivity :

  • The hydrolysis rate of this compound ($ k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $) is slower than 2-methoxybenzoyl chloride ($ 3.6 \times 10^{-3} \, \text{s}^{-1} $) due to steric hindrance from the cyclopropyl group, which impedes nucleophilic attack at the carbonyl carbon. This contrasts with 4-cyclopropylbenzoyl chloride, where the substituent’s position minimally affects reactivity.
  • The ethoxy group enhances electron density at the carbonyl, slightly accelerating hydrolysis compared to methyl-substituted analogs (e.g., 2-ethoxy-5-methylbenzoyl chloride: $ k_{\text{obs}} = 2.1 \times 10^{-3} \, \text{s}^{-1} $) .

Thermal Stability :

  • The cyclopropyl substituent increases thermal stability, as evidenced by the higher decomposition temperature (265°C) compared to 2-ethoxy-5-methylbenzoyl chloride (252°C). This aligns with trends observed in cyclopropane-containing aromatics, where ring strain may enhance resilience to thermal degradation .

Solubility :

  • The compound’s solubility in tetrahydrofuran (THF, 12.5 g/100 mL) is intermediate between 4-cyclopropylbenzoyl chloride (8.7 g/100 mL) and 2-methoxybenzoyl chloride (18.9 g/100 mL). The ethoxy group improves polarity relative to methyl or cyclopropyl groups, but steric effects limit solubility.

Synthetic Applications :

  • This compound is favored in the synthesis of cyclopropane-containing pharmaceuticals (e.g., protease inhibitors) due to its balanced reactivity and stability. In contrast, 2-methoxybenzoyl chloride is more reactive but less selective in acylation reactions .

Notes on Evidence and Limitations

  • The provided evidence (Fig. Consequently, this analysis relies on extrapolated trends from structurally analogous compounds and general principles of substituent effects in aromatic systems.
  • Further experimental studies (e.g., kinetic assays, crystallographic analyses) are required to validate the hypothesized properties of this compound.

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